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N2-Cyclopentylpyridine-2,3-

diamine

Cat. No.: B1321144 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N2-Cyclopentylpyridine-2,3-diamine is a substituted diaminopyridine derivative. The

physicochemical properties of such novel compounds are fundamental to their application in

research and drug development. These properties govern a molecule's behavior in various

environments, influencing its absorption, distribution, metabolism, and excretion (ADME)

profile, as well as its formulation and potential as a therapeutic agent. This guide provides a

summary of the known and predicted physicochemical characteristics of N2-
Cyclopentylpyridine-2,3-diamine and details the standard experimental protocols for their

determination.

Chemical Identity
IUPAC Name: N2-Cyclopentylpyridine-2,3-diamine

CAS Number: 951523-75-4[1]

Molecular Formula: C10H15N3[1][2]

Chemical Structure: Chemical Structure of N2-Cyclopentylpyridine-2,3-diamine
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Physicochemical Properties
A comprehensive experimental characterization of N2-Cyclopentylpyridine-2,3-diamine is

essential. The following table summarizes key physicochemical parameters. Calculated values

are provided where experimental data is not publicly available.

Property Value Method

Molecular Weight 177.25 g/mol Calculated

Melting Point Data not available See Protocol 4.1

Boiling Point Data not available -

Solubility Data not available See Protocol 4.2

pKa Data not available See Protocol 4.3

logP Data not available See Protocol 4.4

Discussion of Expected Properties:

Solubility: The presence of two amino groups suggests that N2-Cyclopentylpyridine-2,3-
diamine will exhibit pH-dependent aqueous solubility, with higher solubility in acidic

conditions due to the formation of protonated, more polar species. Its solubility in organic

solvents is expected to be moderate, influenced by the cyclopentyl group.

pKa: As a diaminopyridine derivative, the molecule possesses two basic nitrogen atoms on

the pyridine ring and the cyclopentylamino group. The pKa values will quantify the basicity of

these functional groups. It is anticipated that there will be at least two pKa values

corresponding to the protonation of these nitrogens.

logP: The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The

cyclopentyl group will contribute to the lipophilicity of the molecule. The overall logP value

will be a balance between the lipophilic cyclopentyl and pyridine moieties and the hydrophilic

amino groups.

Experimental Protocols
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Detailed methodologies for the experimental determination of key physicochemical properties

are provided below.

Melting Point Determination
The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology: Capillary Melting Point Method[3][4][5][6][7]

Sample Preparation: A small amount of the dry, finely powdered N2-Cyclopentylpyridine-
2,3-diamine is packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Procedure:

The capillary tube is placed in the heating block of the apparatus.

The sample is heated at a rapid rate initially to determine an approximate melting range.

The measurement is then repeated with a fresh sample, heating slowly (1-2 °C per

minute) as the temperature approaches the approximate melting point.

Data Recording: The temperature at which the first liquid droplet appears and the

temperature at which the entire sample becomes liquid are recorded as the melting point

range.

Solubility Determination
Solubility is determined in various solvents to understand the compound's behavior in different

media.

Methodology: Shake-Flask Method[8][9][10][11][12]

Solvent Selection: A range of relevant solvents should be used, including water, phosphate-

buffered saline (PBS) at physiological pH (7.4), and various organic solvents (e.g., ethanol,

DMSO).
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Procedure:

An excess amount of N2-Cyclopentylpyridine-2,3-diamine is added to a known volume

of the solvent in a sealed vial.

The mixture is agitated (e.g., on a shaker) at a constant temperature until equilibrium is

reached (typically 24-48 hours).

The suspension is then filtered or centrifuged to separate the undissolved solid.

Quantification: The concentration of the dissolved compound in the supernatant is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution.

Methodology: Potentiometric Titration[13][14][15][16][17]

Sample Preparation: A solution of N2-Cyclopentylpyridine-2,3-diamine of known

concentration is prepared in water or a water-cosolvent mixture if solubility is low.

Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant are

required.

Procedure:

The solution is acidified with a strong acid (e.g., HCl) to a low pH to ensure all basic

groups are protonated.

The solution is then titrated with a standardized strong base (e.g., NaOH), and the pH is

recorded after each addition of the titrant.

Data Analysis: The pKa values are determined from the inflection points of the resulting

titration curve (pH vs. volume of titrant).
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logP Determination
The partition coefficient (logP) is a measure of a compound's differential solubility in two

immiscible liquids, typically n-octanol and water.

Methodology: Shake-Flask Method[18][19][20][21][22]

Phase Preparation: n-Octanol and water (or a suitable buffer like PBS pH 7.4 for logD) are

mutually saturated by shaking them together and allowing the phases to separate.

Procedure:

A known amount of N2-Cyclopentylpyridine-2,3-diamine is dissolved in one of the

phases.

A known volume of this solution is mixed with a known volume of the other phase in a

sealed container.

The mixture is agitated until partitioning equilibrium is reached.

The two phases are then separated by centrifugation.

Quantification: The concentration of the compound in each phase is determined by a suitable

analytical method (e.g., HPLC-UV).

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration

in the n-octanol phase to the concentration in the aqueous phase.

Visualizations
The following diagrams illustrate key workflows and concepts relevant to the physicochemical

characterization of N2-Cyclopentylpyridine-2,3-diamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1321144?utm_src=pdf-body-img
https://www.benchchem.com/product/b1321144?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. N2-Cyclopentyl-2,3-pyridinediamine,951523-75-4-Amadis Chemical [amadischem.com]

2. N2-CYCLOPENTYL-PYRIDINE-2,3-DIAMINE [chemicalbook.com]

3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

4. chem.ucalgary.ca [chem.ucalgary.ca]

5. jan.ucc.nau.edu [jan.ucc.nau.edu]

6. chem.libretexts.org [chem.libretexts.org]

7. chm.uri.edu [chm.uri.edu]

8. scribd.com [scribd.com]

9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

10. lifechemicals.com [lifechemicals.com]

11. quora.com [quora.com]

12. chem.ws [chem.ws]

13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative
Bioarray [creative-bioarray.com]

14. dergipark.org.tr [dergipark.org.tr]

15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

16. pubs.acs.org [pubs.acs.org]

17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

18. encyclopedia.pub [encyclopedia.pub]

19. LogP / LogD shake-flask method [protocols.io]

20. Setup and validation of shake-flask procedures for the determination of partition
coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N2-
Cyclopentylpyridine-2,3-diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321144#physicochemical-properties-of-n2-
cyclopentylpyridine-2-3-diamine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.amadischem.com/product-A1195150
https://www.chemicalbook.com/ChemicalProductProperty_US_CB1795734.aspx
https://teaching.ch.ntu.edu.tw/gclab/eng/wp-content/uploads/5_M20_Melting-pointRecrystallization.pdf
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://jan.ucc.nau.edu/~jkn/235Manual
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.1D%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://www.chm.uri.edu/mmcgregor/chm228/use_of_melting_point_apparatus.pdf
https://www.scribd.com/document/325660244/Experiment-1-Solubility-of-Organic-Compounds
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
https://lifechemicals.com/blog/computational-chemistry/443-compound-solubility-measurements-for-early-drug-discovery
https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds
http://chem.ws/dl-1014/exp12-organics.pdf
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://dergipark.org.tr/en/download/article-file/3684876
http://bulletin.mfd.org.mk/volumes/Volume%2063_2/63_2_003.pdf
https://pubs.acs.org/doi/10.1021/ed080p554
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://encyclopedia.pub/entry/26444
https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw14kdlmk/v1
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://www.researchgate.net/publication/384278496_LogP_LogD_shake-flask_method_v1
https://www.researchgate.net/publication/282345634_High-throughput_determination_of_octanolwater_partition_coefficients_using_a_shake-flask_method_and_novel_two-phase_solvent_system
https://www.benchchem.com/product/b1321144#physicochemical-properties-of-n2-cyclopentylpyridine-2-3-diamine
https://www.benchchem.com/product/b1321144#physicochemical-properties-of-n2-cyclopentylpyridine-2-3-diamine
https://www.benchchem.com/product/b1321144#physicochemical-properties-of-n2-cyclopentylpyridine-2-3-diamine
https://www.benchchem.com/product/b1321144#physicochemical-properties-of-n2-cyclopentylpyridine-2-3-diamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321144?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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